REP 3123 dihydrochlorure

Vue d'ensemble

Description

CRS3123 dihydrochloride is an investigational drug that has been used in trials studying the treatment of Clostridium Difficile Infection . It is a novel small molecule that potently inhibits methionyl-tRNA synthetase of Clostridioides difficile . It has potent activity against C. difficile and aerobic Gram-positive bacteria but little activity against Gram-negative bacteria, including anaerobes .

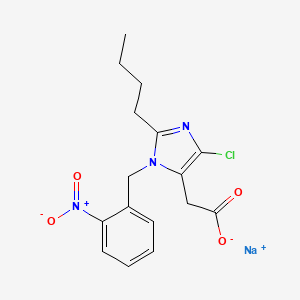

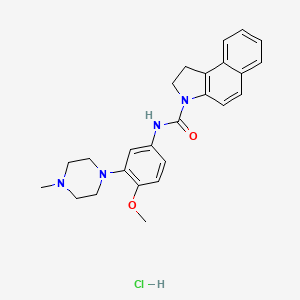

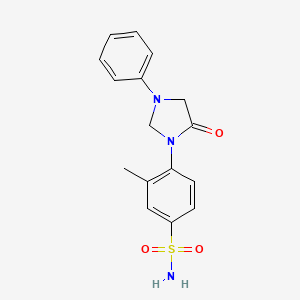

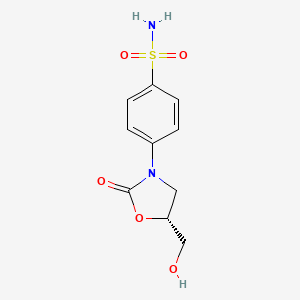

Molecular Structure Analysis

The molecular structure of CRS3123 dihydrochloride consists of several reactive amino groups on the molecule . The absorbed drug was glucuronidated at these reactive amino groups, which precluded accurate pharmacokinetic analysis of the parent drug .

Physical And Chemical Properties Analysis

The molecular weight of CRS3123 dihydrochloride is 586.17 . It is a solid substance and should be stored at 4°C in a dry, sealed environment . The solubility of CRS3123 dihydrochloride in DMSO is 100 mg/mL (ultrasonic and warming and heat to 60°C) .

Applications De Recherche Scientifique

Traitement des infections à Clostridium difficile

REP3123 a été développé comme un nouvel antibiotique pour traiter les infections à Clostridium difficile . Il a montré une activité contre une collection de 108 isolats cliniques de C. difficile et contre les souches épidémiques, résistantes à la moxifloxacine BI/NAP1/027 . Le composé cible C. difficile avec une grande spécificité et sélectivité .

Inhibition de la méthionyl-tRNA synthétase (MetRS)

REP3123 est un nouvel inhibiteur de la méthionyl-tRNA synthétase (MetRS) . Il cible C. difficile MetRS avec une constante d'inhibition calculée (Ki) de 0,020 nM, et la sélectivité était >1000 fois supérieure à celle des MetRS mitochondriales et cytoplasmiques humaines .

Inhibition de la synthèse protéique

Le mode d'action spécifique au sein des cellules bactériennes a été démontré par des essais de synthèse macromoléculaire qui ont montré une inhibition de la synthèse protéique par REP3123 .

Traitement des infections à Gram positif aérobies

Le spectre d'activité de REP3123 comprend des coques Gram positif aérobies cliniquement importants tels que Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis et Enterococcus faecium .

Essais cliniques pour l'infection à Clostridioides difficile

CRS3123 a été évalué dans un essai clinique de phase 2 pour le traitement des adultes présentant un épisode primaire ou une première récidive d'infection à Clostridioides difficile .

Inhibition de la production de toxines et de la sporulation

CRS3123 présente des avantages potentiels par rapport aux thérapies actuelles de la CDI. Il a été constaté qu'il inhibait la production de toxines, ce qui pourrait entraîner une diminution de la morbidité et de la mortalité, ainsi qu'une résolution plus rapide des symptômes. Il inhibe également la sporulation, ce qui pourrait entraîner une diminution des taux de transmission et de récidive .

Études de sécurité et de tolérance

CRS3123 a été évalué dans un essai de phase 1 contrôlé par placebo à doses multiples ascendantes portant sur trente participants sains afin de déterminer la sécurité, la tolérance et la pharmacocinétique de CRS3123 .

Antibiotique à spectre étroit

CRS3123 est un antibiotique à spectre étroit puissant et actif par voie orale . Il possède une activité puissante contre tous les isolats cliniques de C. difficile et les bactéries Gram positif aérobies, mais peu d'activité contre les bactéries Gram négatif, y compris les anaérobies .

Mécanisme D'action

Target of Action

REP 3123 dihydrochloride, also known as CRS3123 dihydrochloride, is a novel inhibitor of methionyl-tRNA synthetase (MetRS) . MetRS is an enzyme that plays a crucial role in protein synthesis in bacteria. It is responsible for the ligation of methionine to its corresponding tRNA, which is a critical step in the initiation of protein synthesis .

Mode of Action

REP 3123 dihydrochloride interacts with its target, MetRS, by inhibiting its activity . This inhibition disrupts the protein synthesis within the bacterial cells, leading to their inability to grow and reproduce . The compound has a calculated inhibition constant (Ki) of 0.020 nM for C. difficile MetRS, and its selectivity is >1000-fold over human mitochondrial and cytoplasmic MetRS .

Biochemical Pathways

The primary biochemical pathway affected by REP 3123 dihydrochloride is the protein synthesis pathway in bacteria . By inhibiting MetRS, the compound prevents the correct formation of methionyl-tRNA, a key component in the initiation of protein synthesis . This disruption leads to a halt in protein production, which is essential for bacterial growth and reproduction .

Result of Action

The inhibition of MetRS by REP 3123 dihydrochloride leads to a disruption in protein synthesis, which in turn inhibits the growth and reproduction of bacteria . Specifically, the compound has potent activity against Clostridium difficile (C. difficile) and aerobic Gram-positive bacteria . It has little activity against gram-negative bacteria, including anaerobes .

Action Environment

The action of REP 3123 dihydrochloride is influenced by the bacterial environment. It is most effective against aerobic Gram-positive bacteria and C. difficile . Its efficacy may be reduced in environments with a high presence of Gram-negative bacteria or anaerobes, against which it has little activity

Safety and Hazards

CRS3123 dihydrochloride was generally safe and well tolerated in a phase 1 study . The most frequent adverse events were decreased hemoglobin, headache, and abnormal urine analysis; all adverse events in the active-treatment groups were mild to moderate, and their frequency did not increase with dose .

Analyse Biochimique

Biochemical Properties

REP 3123 dihydrochloride potently inhibits the enzyme methionyl-tRNA synthetase (MetRS) of Clostridioides difficile . MetRS is an essential enzyme in protein synthesis, catalyzing the attachment of the amino acid methionine to its corresponding tRNA molecule . By inhibiting this enzyme, REP 3123 dihydrochloride disrupts protein synthesis within the bacterial cell .

Cellular Effects

The inhibition of MetRS by REP 3123 dihydrochloride leads to a disruption in protein synthesis within the bacterial cell . This disruption can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly potent against Clostridioides difficile, a bacterium responsible for severe intestinal infections .

Molecular Mechanism

The molecular mechanism of action of REP 3123 dihydrochloride involves the inhibition of the MetRS enzyme . The compound binds to the enzyme, preventing it from catalyzing the attachment of methionine to its corresponding tRNA molecule . This inhibition disrupts protein synthesis within the bacterial cell, leading to the bacterium’s inability to grow and reproduce .

Metabolic Pathways

Given its mechanism of action, it is likely that the compound interacts with the metabolic pathways involved in protein synthesis .

Transport and Distribution

Given its mechanism of action, it is likely that the compound is transported to the bacterial cells where it exerts its effects .

Subcellular Localization

Given its mechanism of action, it is likely that the compound localizes to the bacterial cells where it exerts its effects .

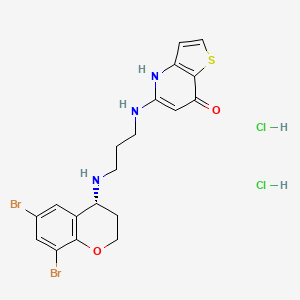

Propriétés

IUPAC Name |

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJABMYSJSDCBO-FMOMHUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1013915-99-5 | |

| Record name | CRS-3123 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013915995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRS-3123 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF2P0Y7Y0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

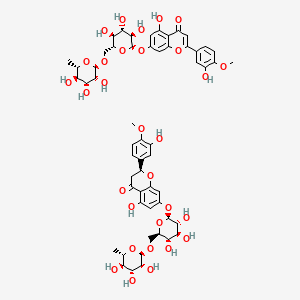

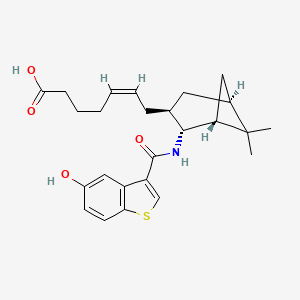

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)

![1-(3,4-dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1680444.png)

![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(Z)-3-imidazo[4,5-b]pyridin-1-yl-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1680445.png)

![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)

![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)